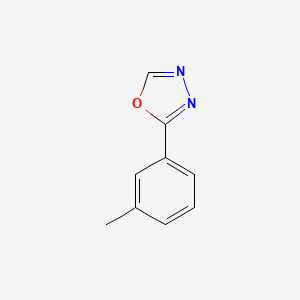

2-(3-甲基苯基)-1,3,4-恶二唑

描述

2-(3-Methylphenyl)-1,3,4-oxadiazole is an organic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.

科学研究应用

缓蚀

恶二唑衍生物的一个重要应用是在缓蚀中。例如,2,5-双(正甲基苯基)-1,3,4-恶二唑衍生物已被研究用于模拟冷却水系统中黄铜的缓蚀、生物腐蚀和垢控制。它们显示出很高的缓蚀效率,特别是 3-MPOX 和 4-MPOX 衍生物,表明它们在控制腐蚀过程中的潜力 (Rochdi 等人,2014).

荧光传感器性质

恶二唑衍生物具有作为荧光传感器分子的应用。例如,已经合成了一系列 2,5-双(4-甲基苯基)-1,3,4-恶二唑衍生物并研究了它们的传感器性质。它们在暴露于氟化物阴离子时表现出紫外吸收位移和荧光发射位移,这使得它们可用作氟化物阴离子传感器 (Kwak 等人,2007).

电化学合成

已经探索了恶二唑衍生物(如 2-氨基-5-(2-甲基苯基)-1,3,4-恶二唑)的电化学合成。这些化合物是通过在铂电极上电化学氧化半碳腙合成的,这表明了一种用特定取代基创建这些化合物的方法 (Kumar,2012).

抗菌特性

恶二唑衍生物已被研究其抗菌特性。例如,一些衍生物对金黄色葡萄球菌和大肠杆菌等细菌表现出显着的活性,表明它们在抗菌治疗中的潜在用途 (Jafari 等人,2017).

液晶性质

某些基于 1,3,4-恶二唑的化合物已被研究其液晶性质。这些化合物,如 2-[4-(2-(4-甲基苯基)-(E)-1-乙烯基)]苯基-5-(4-戊氧基苯基)-1,3,4-恶二唑,表现出向列型中间相和近晶相 A 相等性质,表明它们在液晶技术中的应用 (Zhu 等人,2009).

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and 2-arylbenzothiazoles have shown promising antiproliferative effects .

Mode of Action

It’s worth noting that related compounds such as 3-mmc, a synthetic cathinone, have been found to potently inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .

Biochemical Pathways

Related compounds such as pikfyve kinase inhibitors have been found to disrupt lysosome function in autophagy, which can selectively kill certain cancer cells .

Pharmacokinetics

Similar compounds such as 3-mmc have been found to have an oral bioavailability of 5%-9% .

Result of Action

Related compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole-l-lysylamide hydrochloride (also known as phortress) have shown pronounced selective antitumor activity .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

2-(3-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9-11-10-6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXRBAYNRAFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

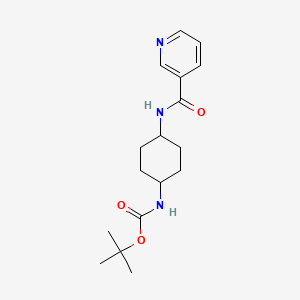

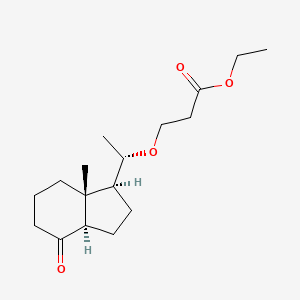

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)

![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)

![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)